molecular formula C11H18N4O3 B1381780 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine CAS No. 1414958-41-0

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

Cat. No.: B1381780
CAS No.: 1414958-41-0
M. Wt: 254.29 g/mol
InChI Key: TYMIDAYCYHUCRZ-UHFFFAOYSA-N
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Description

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a compound that features a pyrrolidine ring substituted with a 1,3,4-oxadiazole moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine typically involves the cyclization of acyclic precursors. One common method is the reaction of a semicarbazide derivative with reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine involves its interaction with specific molecular targets. The oxadiazole moiety can inhibit the activity of enzymes such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound may also interact with other proteins involved in cell signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine can be compared with other oxadiazole-containing compounds:

Biological Activity

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a compound that integrates a pyrrolidine structure with a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15N5O2\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{2}

Anticancer Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy
A study indicated that several 1,3,4-oxadiazole derivatives exhibited cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity. Specifically, compounds with structural modifications similar to this compound showed enhanced apoptotic effects through the activation of the p53 pathway and caspase-3 cleavage .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-710.38Apoptosis induction
Other derivativesCEM-13<1.0p53 pathway activation

Antibacterial Activity

The antibacterial properties of pyrrolidine derivatives have been well-documented. Studies show that certain pyrrolidine compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing
In vitro tests revealed that various pyrrolidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of oxadiazole into the pyrrolidine framework may enhance its antibacterial efficacy .

Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Moderate

Antifungal Activity

In addition to antibacterial effects, some studies have explored the antifungal potential of oxadiazole-containing compounds. These compounds have been shown to inhibit fungal growth effectively.

Research Findings
A specific study highlighted that this compound exhibited antifungal activity against common pathogens like Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.

Properties

IUPAC Name

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMIDAYCYHUCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 2
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 3
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 4
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 5
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Reactant of Route 6
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine

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